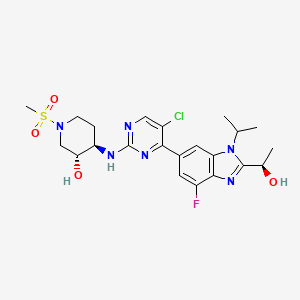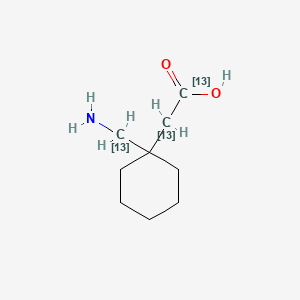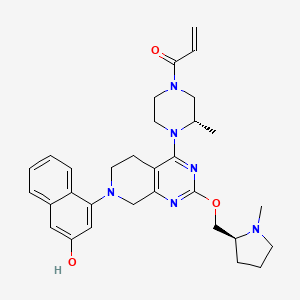
(+)-Muscarine-d9 Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Muscarine-d9 Iodide is a deuterated analog of muscarine, a naturally occurring alkaloid found in certain mushrooms. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific studies, particularly in the field of pharmacology and toxicology. The iodide form enhances its solubility and stability, making it easier to handle in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Muscarine-d9 Iodide typically involves the deuteration of muscarine followed by iodination The process begins with the selective deuteration of muscarine using deuterated reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(+)-Muscarine-d9 Iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogenation or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Iodine, iodide salts, and other halogenating agents in the presence of catalysts like copper or palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxygenated derivatives, while reduction can yield deuterated analogs with different functional groups.
Scientific Research Applications
(+)-Muscarine-d9 Iodide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Employed in studies of muscarinic acetylcholine receptors to understand their role in cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development, particularly in the study of cholinergic systems.
Industry: Utilized in the development of new materials and chemical processes, especially those involving isotopic labeling.
Mechanism of Action
(+)-Muscarine-d9 Iodide exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes. The binding of muscarine to these receptors activates intracellular signaling pathways, leading to changes in cellular activity. The deuterium labeling allows for detailed studies of the receptor-ligand interactions and the dynamics of the signaling pathways.
Comparison with Similar Compounds
(+)-Muscarine-d9 Iodide can be compared with other muscarinic receptor agonists, such as:
Muscarine: The non-deuterated form, which has similar biological activity but lacks the benefits of deuterium labeling.
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma and dry mouth.
Oxotremorine: A synthetic muscarinic agonist used in research to study the effects of muscarinic receptor activation.
The uniqueness of this compound lies in its deuterium labeling, which provides advantages in research applications, such as improved stability and the ability to trace metabolic pathways.
Properties
Molecular Formula |
C9H20INO2 |
|---|---|
Molecular Weight |
310.22 g/mol |
IUPAC Name |
[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;iodide |
InChI |
InChI=1S/C9H20NO2.HI/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1/i2D3,3D3,4D3; |
InChI Key |
PMFYONXEPDMBPE-QIIFRXDMSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H]1C[C@H]([C@@H](O1)C)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)

![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)




![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B15144652.png)






